(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane
Description
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane is a cyclopropane derivative featuring a brominated branched alkyl substituent. Its structure comprises a strained cyclopropane ring fused to a brominated tertiary carbon center with two methyl groups, creating significant steric hindrance and electronic effects. The bromine atom provides a reactive site for further functionalization, while the cyclopropane ring introduces rigidity and unique stereoelectronic properties .
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(1-bromo-3,3-dimethylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-9(2,3)8(6-10)7-4-5-7/h7-8H,4-6H2,1-3H3 |
InChI Key |
UYLXSXVGVWBCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CBr)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents. One common method is the bromination of 3,3-dimethylbutan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Addition: Electrophiles like hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Addition: Formation of dibromo compounds or other addition products.
Scientific Research Applications
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the strained cyclopropane ring. The bromine atom can act as a leaving group in substitution and elimination reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Structural Analogues with Cyclopropane Moieties
a. Methoxy- and Keto-Mycolic Acids (MAs)
Methoxymycolic acids (MMAs) and ketomycolic acids (KMAs) are cyclopropane-containing lipids in Mycobacterium tuberculosis. Unlike (1-bromo-3,3-dimethylbutan-2-yl)cyclopropane, these compounds feature oxygenated functional groups (methoxy or keto) adjacent to methyl-substituted cyclopropane rings. MMAs predominantly exhibit cis-cyclopropane configurations, while KMAs adopt trans configurations . The brominated compound lacks oxygenated groups, reducing polarity but enhancing electrophilicity at the bromine site.
b. Presqualene Pyrophosphate
Presqualene pyrophosphate, a biosynthetic intermediate in squalene formation, contains a cyclopropane ring fused to two farnesyl chains. Its cyclopropane ring is stabilized by conjugation with adjacent double bonds, unlike the alkyl-substituted cyclopropane in the target compound. Catalytic hydrogenation studies confirm the cyclopropane’s presence in presqualene derivatives, whereas this compound’s stability relies on steric shielding from methyl groups .
c. ML191 Analogues (GPR55 Antagonists)
Piperidine-substituted 1,3,4-oxadiazol-2-one derivatives, such as ML191, incorporate cyclopropane rings to modulate steric and electronic interactions with the GPR55 receptor. Compound 2e in this series substitutes a bulky cyclopropane for a naphthalene group, demonstrating that cyclopropane’s bond angles (~60°) mimic aromatic systems while reducing planarity. In contrast, the brominated cyclopropane discussed here lacks aromaticity but shares steric challenges in synthesis .
Physicochemical Properties
| Property | This compound | 2-Bromo-2-methylpropane | 2-Bromo-2-methylpropanoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~195 (estimated) | 137.02 | 167.01 |
| Boiling Point (°C) | ~150–160 (predicted) | 73.1 | 200 |
| Solubility | Low in water; miscible in organic solvents | Miscible in organic solvents | Slightly soluble in water; soluble in ethanol |
| Reactivity | Electrophilic bromine; strained cyclopropane | SN2 reactivity | Acidic (pKa ~4) |
Key Observations :
- The cyclopropane ring in the target compound increases molecular rigidity and strain compared to linear bromoalkanes like 2-bromo-2-methylpropane.
- The tertiary bromine in this compound is less accessible for nucleophilic substitution than the primary bromine in 2-bromo-2-methylpropane due to steric hindrance from dimethyl groups .
- Compared to 2-bromo-2-methylpropanoic acid, the absence of a carboxylic acid group reduces polarity and acidity, favoring hydrophobic interactions in drug design .
Biological Activity
(1-Bromo-3,3-dimethylbutan-2-yl)cyclopropane is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Formula: C6H13Br
Molecular Weight: 165.07 g/mol
CAS Number: 1647-23-0
Structural Formula: BrCH₂CH₂C(CH₃)₃
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound can act as a ligand in receptor binding studies and has been investigated for its role in enzyme inhibition and protein-ligand interactions. The specific mechanisms include:
- Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways and potentially leading to therapeutic effects.
- Receptor Interaction: It can bind to receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Antimicrobial Activity: Studies have shown that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties: Preliminary research indicates that the compound may have anticancer effects, warranting further investigation into its mechanisms and efficacy.
- Neuroprotective Effects: Some studies suggest that compounds with similar structures may offer neuroprotective benefits, although specific data on this compound is limited.
Case Studies
-
Enzyme Inhibition Study:
- A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
-
Anticancer Screening:
- In vitro assays were conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results showed dose-dependent inhibition of cell proliferation, indicating potential as an anticancer agent.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
